2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules. It is particularly noted for its applications in developing inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases .
The compound can be classified under heterocyclic compounds, specifically within the category of pyrrolopyridines. Its molecular formula is C9H10N2O, and it is recognized for its structural complexity, which includes a hydroxymethyl group attached to the pyrrolo-pyridine framework. The synthesis and characterization of this compound have been documented in various studies focusing on its biological evaluation and synthetic methodologies .
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol typically involves multi-step organic reactions. A common approach utilizes the cyclization of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under basic conditions, often employing potassium hydroxide as a catalyst. This method allows for the formation of the desired pyrrolo-pyridine structure while introducing functional groups that can be further modified.
The synthetic route generally follows these steps:
The molecular structure of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol features:
The chemical structure can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure. For example, characteristic peaks in NMR can indicate the presence of specific hydrogen environments within the molecule .
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
The mechanism of action for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol primarily relates to its role as an inhibitor of fibroblast growth factor receptors. By binding to these receptors, the compound can disrupt signaling pathways that contribute to tumor growth and metastasis. This inhibition is particularly relevant in cancer therapies targeting FGFR-related pathways.
Data from biological evaluations indicate that compounds within this class exhibit potent inhibitory activity against FGFRs, making them promising candidates for further development in oncology .
Relevant data on melting points, boiling points, and specific heat capacities may vary based on purity and specific synthesis methods employed .
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol has several applications in scientific research:
This compound's unique structure makes it a valuable scaffold for drug discovery efforts aimed at treating various diseases associated with aberrant FGFR signaling pathways .
The retrosynthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol (CAS: 1824316-09-7) centers on disconnecting the saturated pyrrolidine ring and the hydroxymethyl group. As illustrated by analogous syntheses, the core scaffold can be derived from aromatic precursors like 1H-pyrrolo[2,3-b]pyridine through selective reduction. For example, 4-methyl-6-chloro-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate for functionalization at the 6-position, where oxidation and substitution reactions introduce the methanol group [4]. Alternatively, linear approaches involve constructing the bicyclic system via cyclization of aminopyridine derivatives, where the enolizable carbon adjacent to the pyridine nitrogen facilitates ring closure [7]. The hydroxymethyl group is typically introduced late-stage via reduction of a 6-carbaldehyde intermediate (e.g., using NaBH₄), ensuring chemoselectivity [1].
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Precursor | Key Transformation |
---|---|---|
C6-Methanol group | 6-Formyl-pyrrolopyridine | Reduction (NaBH₄) |
Pyrrolidine ring | Haloalkylaminopyridine | Intramolecular N-alkylation |
Dihydro moiety | Aromatic pyrrolopyridine | Catalytic hydrogenation |
Efficient construction of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core relies on transition-metal catalysis. Palladium-catalyzed amination enables the formation of the C–N bond in the pyrrolidine ring, while copper(I) catalysts facilitate N-arylation for ring closure [6]. For the hydroxymethylation at C6, directed ortho-lithiation (using n-BuLi at −78°C) followed by reaction with DMF installs the aldehyde, which is reduced in situ to the primary alcohol. This method avoids over-reduction of the dihydropyrrole ring [1] [7]. In kinase inhibitor syntheses, Suzuki-Miyaura coupling is employed to introduce aryl groups at other positions before hydroxymethylation, leveraging the tolerance of boronic esters to subsequent reductions [6].
Yield optimization for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol hinges on solvent polarity and catalyst loading. Cyclization steps achieve maximal efficiency (70–85% yield) in polar aprotic solvents like DMF under reflux, where HCl catalyzes ring closure without epimerization [1] [4]. Hydroxymethylation, however, requires strict anhydrous conditions; THF outperforms ethanol due to suppressed side-product formation. Catalyst selection is equally critical: Pd(dppf)Cl₂ gives higher cross-coupling yields than Pd(PPh₃)₄ for halogenated intermediates [6].
Table 2: Optimization Parameters for Key Synthetic Steps
Step | Optimal Solvent | Catalyst | Temperature | Yield Range |
---|---|---|---|---|
Core cyclization | DMF | HCl (10 mol%) | Reflux | 70–85% |
Hydroxymethylation | THF | None | 0–25°C | 50–65% |
Aryl coupling (C3/C5) | Toluene/EtOH (3:1) | Pd(dppf)Cl₂ (5%) | 80°C | 75–90% |
While the target compound lacks chiral centers, its synthetic precursors often require enantioselective control for pharmacologically active analogs. Chiral pool synthesis using (S)-proline derivatives introduces asymmetry at C2 or C3 of the pyrrolidine ring [7]. For hydroxymethylated variants, enzymatic resolution (e.g., lipase-catalyzed acetylation) separates racemates. Asymmetric hydrogenation of dehydro precursors using Rh(I)-(S)-BINAP complexes achieves >90% ee for 2,3-dihydro analogs, though this is less relevant for the symmetric 6-ylmethanol derivative [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9